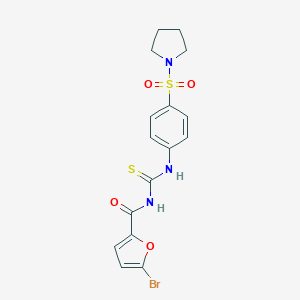

5-溴-N-((4-(吡咯烷-1-磺酰)苯基)氨基甲酰基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

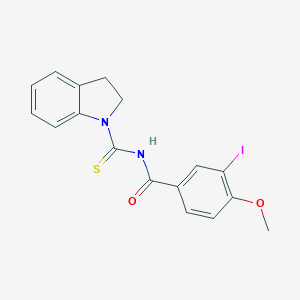

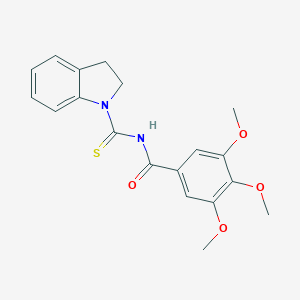

This compound belongs to the class of organic compounds known as indolecarboxamides and derivatives . These are compounds containing a carboxamide group attached to an indole . It’s also mentioned that the analogs of this compound improved the activities against HIVRT mutants Y181C .

Synthesis Analysis

The synthesis of similar compounds involves using three successive direct lithiations and a bromination reaction . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a carboxamide group attached to an indole . The presence of a bromo functionality at a certain position is a useful handle for halogen exchange or coupling chemistry .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include three consecutive chemo and regioselective direct lithiation reactions and a bromination reaction .

科学研究应用

合成及化学应用

N-(4-溴苯基)呋喃-2-甲酰胺的合成和表征Siddiqa 等人(2022 年)探索了 N-(4-溴苯基)呋喃-2-甲酰胺的合成,通过使呋喃-2-羰基氯与 4-溴苯胺反应,生成中等至高产率的类似物。合成的化合物对临床分离的耐药菌表现出显着的体外抗菌活性。计算对接研究和分子动力学模拟验证了它们的活性位点相互作用和稳定性 (Siddiqa 等人,2022 年)。

功能化邻氨基苯甲酰二胺的合成Lim 等人(2019 年)制备了具有磺酰亚胺和亚磺酰亚胺官能团的新型邻氨基苯甲酰二胺。在这些化合物中,某些衍生物表现出显着的杀虫活性,表明具有作为农作物保护剂的潜力。本研究强调了 N-三氟乙酰亚磺酰亚胺部分在这些化合物的功效中的作用 (Lim 等人,2019 年)。

新型呋喃-2-甲酰胺衍生物的合成和生物学评价Sweidan 等人(2021 年)合成了一系列新的呋喃-2-甲酰胺衍生物,重点在于掺入以显着生物活性而闻名的官能团。这些化合物表现出不同程度的抗菌和抗真菌活性,某些衍生物对特定细菌菌株显示出显着的功效 (Sweidan 等人,2021 年)。

生物学及药理学应用

抗原生动物剂Ismail 等人(2004 年)开发了新型咪唑并[1,2-a]吡啶和四氢咪唑并[1,2-a]吡啶作为抗原生动物剂。这些化合物表现出很强的 DNA 亲和力和对 T. b. rhodesiense 和 P. falciparum 的显着的体外和体内活性,显示出作为抗原生动物剂疗法的潜力 (Ismail 等人,2004 年)。

金属配合物及抗肿瘤活性Yeşilkaynak 等人(2017 年)合成了 N-((5-氯吡啶-2-基)氨基甲酰基)呋喃-2-甲酰胺及其金属配合物,研究了它们的热分解、抗氧化和抗肿瘤活性。这些配合物在 MCF-7 乳腺癌细胞中显示出有希望的结果,表明在癌症治疗中具有潜在的应用 (Yeşilkaynak 等人,2017 年)。

神经炎症中微胶影像Horti 等人(2019 年)引入了 [11C]CPPC,一种针对 CSF1R(一种微胶特异性标记)的 PET 示踪剂。这种化合物允许对神经炎症中反应性小胶质细胞和疾病相关小胶质细胞进行无创成像,为各种神经精神疾病提供了宝贵的见解 (Horti 等人,2019 年)。

未来方向

Indole derivatives, which this compound is a part of, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives . Therefore, it can be inferred that there is potential for further exploration and development of this compound and its derivatives for therapeutic possibilities .

作用机制

Target of Action

Compounds with a similar structure, such as those containing a pyrrolidine ring, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .

Mode of Action

It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a similar structure have been found to have diverse biological activities, which suggests that they may interact with multiple biochemical pathways .

Result of Action

Compounds with a similar structure have been found to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

属性

IUPAC Name |

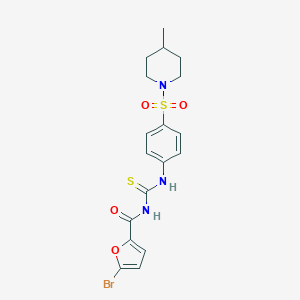

5-bromo-N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrN3O4S2/c17-14-8-7-13(24-14)15(21)19-16(25)18-11-3-5-12(6-4-11)26(22,23)20-9-1-2-10-20/h3-8H,1-2,9-10H2,(H2,18,19,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIKDSYLKHKIRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(O3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrN3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)furan-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylpropanamide](/img/structure/B467460.png)

![N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-iodobenzamide](/img/structure/B467470.png)

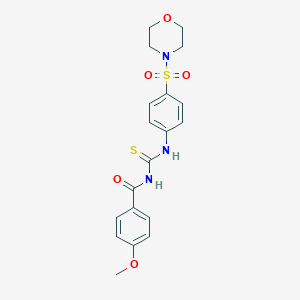

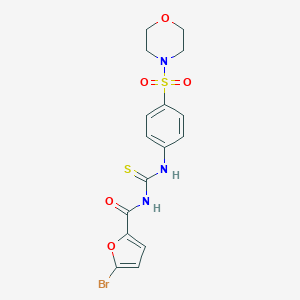

![N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B467479.png)

![N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B467481.png)

![3-chloro-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B467501.png)

![4-{[(butyrylamino)carbothioyl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B467519.png)

![N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B467524.png)

![4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide](/img/structure/B467541.png)

![N-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamothioyl]cyclohexanecarboxamide](/img/structure/B467549.png)